molecular formula C17H26N2O B13486129 2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde

2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde

Cat. No.: B13486129
M. Wt: 274.4 g/mol
InChI Key: VNTGIMYHHJPGLD-UHFFFAOYSA-N
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Description

4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde is an organic compound that features a piperazine ring substituted with an isobutyl group and a benzaldehyde moiety with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde typically involves the reaction of 4-isobutylpiperazine with 2,5-dimethylbenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzoic acid.

    Reduction: 4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzyl alcohol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Isobutylpiperazin-1-yl)-oxo-acetic acid
  • 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone
  • 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine

Uniqueness

4-(4-Isobutylpiperazin-1-yl)-2,5-dimethylbenzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with an isobutyl group and a dimethyl-substituted benzaldehyde moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

2,5-dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde

InChI

InChI=1S/C17H26N2O/c1-13(2)11-18-5-7-19(8-6-18)17-10-14(3)16(12-20)9-15(17)4/h9-10,12-13H,5-8,11H2,1-4H3

InChI Key

VNTGIMYHHJPGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCN(CC2)CC(C)C)C)C=O

Origin of Product

United States

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